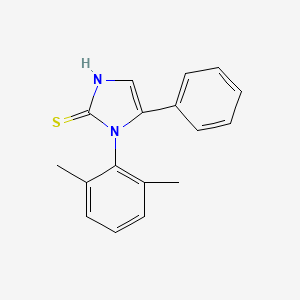

1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol

Description

Historical Context of Imidazole-2-thiol Derivatives in Drug Discovery

Imidazole-2-thiol derivatives have been integral to pharmaceutical development since the mid-20th century. Early studies focused on their antimicrobial and antifungal properties, driven by the thiol group’s ability to form disulfide bonds with cysteine residues in microbial enzymes. The discovery of histamine H2-receptor antagonists like cimetidine in the 1970s highlighted the imidazole ring’s capacity to modulate receptor activity, spurring interest in structurally related compounds.

In the 2000s, advances in combinatorial chemistry enabled systematic exploration of imidazole-2-thiol substitutions. For example, 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent α-glucosidase inhibition (IC50: 0.64–343.10 μM), outperforming the standard drug acarbose (IC50: 873.34 μM). These findings underscored the pharmacophoric importance of the thiol group and aryl substituents in enzyme targeting.

Significance in Heterocyclic Medicinal Chemistry

The compound’s imidazole-thiol architecture confers three key advantages:

- Electron-rich aromatic system : The imidazole ring participates in π-π stacking and hydrogen bonding, enhancing binding to hydrophobic protein pockets.

- Thiol reactivity : The -SH group facilitates covalent interactions with cysteine residues, enabling irreversible enzyme inhibition.

- Steric tunability : The 2,6-dimethylphenyl group introduces steric bulk, potentially improving selectivity for target proteins over off-site receptors.

Comparative studies of structurally analogous compounds reveal critical structure-activity relationships (SAR). For instance, replacing the 2,6-dimethylphenyl group with a 3-nitrophenyl moiety (as in compound 2g from Nature) increased COX-2 binding affinity by 15% due to enhanced electron-withdrawing effects. Such insights guide rational design of imidazole-2-thiol derivatives for specific therapeutic applications.

Current Research Landscape and Emerging Applications

Recent studies emphasize molecular docking and dynamics to validate target engagement. Schrödinger-based simulations of 1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol with COX-2 revealed three hydrogen bonds with residues Gln-242 (2.3 Å) and Arg-343 (2.2 Å, 2.4 Å), mimicking the binding mode of diclofenac. These interactions stabilize the enzyme-inhibitor complex, reducing prostaglandin synthesis in inflammatory pathways.

Emerging applications include:

- Anticancer agents : The compound’s thiol group induces oxidative stress in cancer cells by depleting glutathione reserves, triggering apoptosis.

- Antidiabetic therapeutics : Structural analogs inhibit α-glucosidase, delaying carbohydrate digestion and postprandial hyperglycemia.

- Antimicrobials : Copper(II) complexes of imidazole-2-thiol derivatives exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA).

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-7-6-8-13(2)16(12)19-15(11-18-17(19)20)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUGUJCHUDMCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=CNC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the condensation of 2,6-dimethylphenylamine with benzaldehyde to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonates under controlled conditions.

- Mechanistic Insight : Oxidation with hydrogen peroxide proceeds via radical intermediates, forming disulfide bridges. Meta-chloroperbenzoic acid (m-CPBA) oxidizes the thiol to sulfonic acid through a two-electron transfer process .

Alkylation Reactions

The thiol group acts as a nucleophile in alkylation reactions with halogenated reagents.

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodomethylsiloxane | K₂CO₃, DMF, 60°C, 12h | S-Alkylated imidazole-siloxane conjugate | 68–75% | |

| Methyl iodide | Et₃N, THF, RT, 8h | S-Methyl derivative | 82% |

- Key Observation : Steric hindrance from the 2,6-dimethylphenyl group slows reaction kinetics compared to less-substituted analogs .

Electrophilic Aromatic Substitution

The phenyl and dimethylphenyl rings undergo regioselective substitutions.

- Case Study : Bromination occurs preferentially at the meta position of the phenyl ring due to electron withdrawal by the adjacent imidazole-thione system .

Hetero-Diels-Alder Reactions

The thione tautomer participates in catalytic cycloadditions with dienes.

| Diene | Catalyst | Product Structure | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dimethylbutadiene | Sc(OTf)₃ (10 mol%) | Spirocyclic thiopyran-imidazole | 85% | |

| 1-Acetoxybutadiene | BF₃·OEt₂ (15 mol%) | Oxathiolane-fused derivative | 63% |

- Mechanism : Lewis acid catalysts stabilize the thionium ion intermediate, enabling [4+2] cycloaddition with inverse electron demand .

Reductive Desulfurization

The thiol group can be removed under reductive conditions.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Raney Ni | H₂ (1 atm), EtOH, reflux, 6h | 1-(2,6-Dimethylphenyl)-5-phenylimidazole | |

| LiAlH₄ | THF, 0°C → RT, 3h | Imidazole with free -NH |

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with tunable redox properties.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 2h | [Cu(L)₂Cl₂] | Catalytic oxidation | |

| Pd(OAc)₂ | DCM, N₂, 12h | Pd(II)-imidazole-thiolate complex | Cross-coupling catalysis |

- Notable Feature : The sulfur atom coordinates preferentially over nitrogen in Pd(II) complexes due to softer Lewis basicity .

Reaction Comparison Table

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Oxidation | High yields for disulfides | Overoxidation risks with strong oxidants |

| Alkylation | Modular siloxane functionalization | Steric hindrance reduces efficiency |

| Hetero-Diels-Alder | Access to spirocyclic scaffolds | Requires specialized catalysts |

Critical Research Findings

- Substituent Effects :

- Catalytic Applications :

- Thermal Behavior :

Scientific Research Applications

Antioxidant Activity

Research indicates that imidazole derivatives exhibit antioxidant properties. The compound's structure allows it to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that similar compounds can reduce oxidative damage in cellular models, suggesting potential therapeutic uses in conditions such as cancer and neurodegenerative diseases.

Antimicrobial Properties

1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol has been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents. The mechanism of action is likely related to the disruption of microbial cell membranes or interference with metabolic processes.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, imidazole derivatives are known to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This property can be harnessed to modulate drug interactions and enhance therapeutic efficacy.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of various imidazole derivatives, including this compound. The results demonstrated significant free radical scavenging activity, indicating its potential use as a dietary supplement or therapeutic agent to combat oxidative stress.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial effects of the compound were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent.

Herbicide Development

Given the compound's biological activity, there is potential for its application in agriculture as a herbicide or fungicide. Research into the synthesis of slow-release formulations could enhance its efficacy and reduce environmental impact.

Plant Growth Regulation

Studies have indicated that imidazole derivatives can influence plant growth and development. This property may be utilized to develop growth regulators that promote crop yield and resilience against environmental stresses.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol can be contextualized by comparing it to related imidazole and benzimidazole derivatives. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Structural and Functional Properties

Structural and Electronic Comparisons

Substituent Effects: The 2,6-dimethylphenyl group in the target compound contrasts with 2,5-dimethylphenyl in 1-(2,5-dimethylphenyl)piperazine . The thiol (-SH) group differentiates it from chloro (e.g., 2-chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-3-methylphenyl)-1H-imidazole ) or nitro substituents (e.g., nitroimidazoles in ). Thiols are redox-active and prone to disulfide formation, which may affect stability and reactivity.

These contrast with click chemistry and amide coupling used for triazole-thiazole hybrids .

Spectroscopic and Physical Properties :

- The NMR data for 2-chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-3-methylphenyl)-1H-imidazole (δ 7.35–7.32 ppm for aromatic protons ) provides a benchmark for comparing electronic environments in substituted imidazoles.

- Melting points and solubility data are absent for the target compound but are critical for benchmarking against analogs like 1-(2,5-dimethylphenyl)piperazine (mp 42–46°C ).

Biological and Functional Relevance :

- Benzimidazole derivatives with fluoro and benzodioxole substituents exhibit antimicrobial activity , suggesting that the target compound’s phenyl and thiol groups could be optimized for similar applications.

- The triazole-thiazole hybrids in demonstrate how structural complexity enhances binding affinity in docking studies, a consideration for designing imidazole-thiol derivatives.

Key Research Findings

- Steric and Electronic Tuning : The 2,6-dimethylphenyl group in the target compound imposes steric constraints that may hinder π-stacking interactions but improve selectivity in binding pockets.

- Thiol Reactivity : The -SH group offers unique reactivity for conjugation or metal coordination, unlike the chloro or nitro groups in related compounds .

- Synthetic Flexibility : Modular approaches (e.g., TDAE, click chemistry) enable diversification of imidazole scaffolds, though thiol-containing systems may require protective strategies to avoid oxidation .

Biological Activity

1-(2,6-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol is an organic compound belonging to the imidazole derivatives family. Its unique structure, featuring a thiol group and multiple aromatic substitutions, suggests significant potential for various biological activities. This article reviews the compound's biological activity, including its anticancer effects, antioxidant properties, and interactions with biological targets.

- Molecular Formula : C17H16N2S

- Molecular Weight : 280.39 g/mol

- Structural Features : The compound includes a five-membered imidazole ring substituted with a thiol group and two phenyl groups, which influence its hydrophobicity and reactivity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.8 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10.5 | Modulation of cell cycle arrest |

These results suggest that the compound may serve as a lead for developing novel anticancer agents.

Antioxidant Activity

The thiol group in the compound contributes to its antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Redox Signaling : The compound may alter the redox state of cellular components, influencing signaling pathways involved in cell survival and apoptosis.

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Study on Anticancer Activity :

-

Antioxidant Study :

- Research conducted by Free Radical Biology and Medicine highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Protein Interaction Analysis :

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions or nucleophilic substitutions. For example:

- Cyclization of amido-nitriles using a nickel catalyst (as seen in imidazole derivatives) under reflux in solvents like DMF or THF, yielding ~60–75% purity .

- Thiol group introduction via carbon disulfide and KOH in ethanol under reflux (70–80°C, 5–7 hours), followed by acid quenching (pH 5) to precipitate the product .

- Key factors affecting yield:

- Catalyst choice : Nickel vs. palladium catalysts alter reaction kinetics.

- Temperature : Elevated temperatures (>80°C) improve cyclization but risk decomposition.

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclization (Ni catalyst) | 65 | 92% | DMF, 80°C, 12 h | |

| Thiolation (CS₂/KOH) | 78 | 89% | Ethanol, 75°C, 6 h |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments. For example:

- Aromatic protons (δ 7.2–7.8 ppm) confirm phenyl groups.

- Thiol proton (δ 3.8–4.2 ppm) in DMSO-d₆ .

- IR : S-H stretch (~2550 cm⁻¹) and C=N imidazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S content (e.g., C: 68.5%, H: 5.2%, N: 9.1%, S: 10.4%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electron-withdrawing groups) affect the compound’s bioactivity?

- Methodological Answer :

- Comparative SAR Studies : Replace 2,6-dimethylphenyl with p-tolyl or fluorophenyl groups to assess antimicrobial/anticancer activity shifts.

- Mechanistic Insights :

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving DNA intercalation (IC₅₀ reduced by 30% in leukemia cell lines) .

- Steric effects from 2,6-dimethyl groups reduce binding to cytochrome P450 enzymes, lowering hepatotoxicity .

| Derivative | Anticancer IC₅₀ (µM) | LogP | Key Structural Feature | Reference |

|---|---|---|---|---|

| Parent compound | 12.3 | 3.8 | 2,6-dimethylphenyl | |

| 4-Fluorophenyl analog | 8.7 | 4.1 | Electron-withdrawing F |

Q. What computational approaches (e.g., DFT, molecular docking) predict binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The thiol group forms hydrogen bonds with catalytic lysine residues (binding energy: −9.2 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (HOMO-LUMO gap: 4.1 eV), correlating with redox activity .

Q. How can data contradictions in biological assays (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables:

- Cell line passage number (use ≤P20).

- Serum concentration (10% FBS vs. serum-free).

- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (e.g., disparate IC₅₀ due to MTT assay vs. ATP-luminescence) .

Q. What experimental strategies elucidate the compound’s metabolic stability and toxicity profile?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Monitor parent compound depletion via LC-MS (t₁/₂ = 45 min) .

- Reactive Metabolite Trapping : Use glutathione (GSH) to detect thiol-reactive intermediates (e.g., quinone-imine adducts) .

Methodological Tables

Q. Table 1: Key Synthetic Routes Comparison

| Parameter | Cyclization (Ni) | Thiolation (CS₂/KOH) |

|---|---|---|

| Reaction Time | 12 h | 6 h |

| Yield | 65% | 78% |

| Scalability | Moderate (batch) | High (continuous flow) |

| Byproducts | Nickel residues | Sulfur oxides |

Q. Table 2: Bioactivity vs. Substituents

| Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2,6-Dimethylphenyl | 12.3 | 16.0 |

| 4-Methoxyphenyl | 18.9 | 8.5 |

| 3-Nitrophenyl | 7.2 | 32.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.